![molecular formula C20H21ClFN7 B5669659 6-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5669659.png)
6-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to the one often involves multi-step chemical reactions, starting from basic aromatic amines and halides. O'Malley and Vaughan (2016) described the synthesis of a series of 1-aryl-4-(2-aryl-1-diazenyl)-piperazines, which shares a structural similarity with the compound of interest, indicating that a diazotization and subsequent coupling reaction might be involved in its synthesis (O'Malley & Vaughan, 2016).
Molecular Structure Analysis
The molecular structure and vibrational spectra of compounds containing triazine and piperazine units have been studied using spectroscopic methods and theoretical calculations. Kavipriya et al. (2015) reported a combined experimental and theoretical study on a related molecule, "N,N'-diphenyl-6-piperidin-1-yl-[1,3,5]-triazine-2,4-diamine," highlighting the importance of techniques such as FT-IR, FT-Raman spectroscopy, and density functional theory (DFT) in understanding the molecular geometry and electronic properties (Kavipriya et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of such compounds can be influenced by the presence of functional groups such as the piperazine ring and substituted phenyl groups. Wujec and Typek (2023) demonstrated the synthesis of a triazole derivative with a piperazine unit, suggesting that nucleophilic substitution reactions could be a pathway for further functionalization of the compound of interest (Wujec & Typek, 2023).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystal structure of similar compounds are crucial for understanding their behavior in different environments. The solubility and crystallinity can be influenced by the molecular structure, as shown by Betz et al. (2011), who investigated the crystal structure of a piperazine-derived compound, providing insights into the intermolecular interactions and packing within the crystal lattice (Betz et al., 2011).
properties
IUPAC Name |
6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClFN7/c21-14-2-1-3-17(12-14)29-10-8-28(9-11-29)13-18-25-19(23)27-20(26-18)24-16-6-4-15(22)5-7-16/h1-7,12H,8-11,13H2,(H3,23,24,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCVENOIZPCWCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)N)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClFN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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